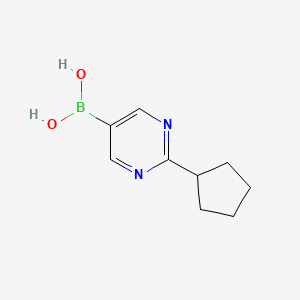
(2-Cyclopentylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopentylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclopentyl group. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, making it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions are generally mild, and the reagents are stable and environmentally benign . The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclopentylpyrimidin-5-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, the compound is used for its ability to form reversible covalent bonds with diols, which is useful in the development of sensors and diagnostic tools. It is also being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes .
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its ability to form stable complexes with various ligands makes it a valuable component in the development of advanced materials .
Mechanism of Action
The mechanism of action of (2-Cyclopentylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can undergo reversible transformations between its trigonal planar and tetrahedral forms. This property is exploited in various applications, including sensing, catalysis, and drug delivery .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylboronic acid: Similar in structure but less stable in air.
Pinacol boronic esters: Often used in similar applications but have different physical properties.
Borinic acids: Contain two C-B bonds and one B-O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Uniqueness
(2-Cyclopentylpyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring and a cyclopentyl group, which imparts specific chemical properties that are not observed in other boronic acids. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C9H13BN2O2 |
|---|---|
Molecular Weight |
192.03 g/mol |
IUPAC Name |
(2-cyclopentylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7,13-14H,1-4H2 |
InChI Key |
BSZZPOHPCZFYTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


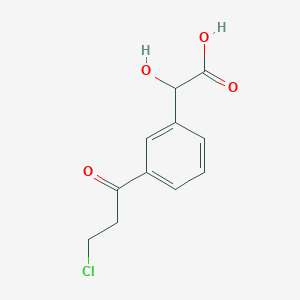
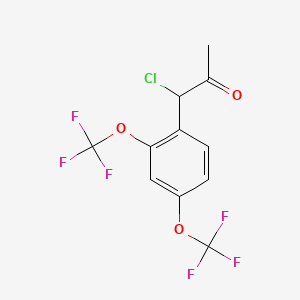
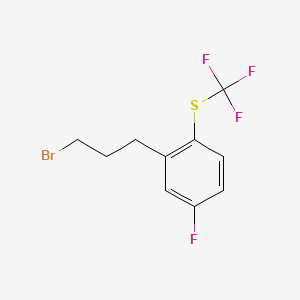
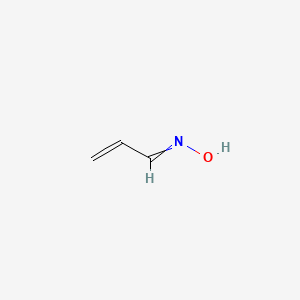
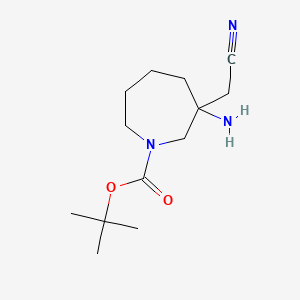

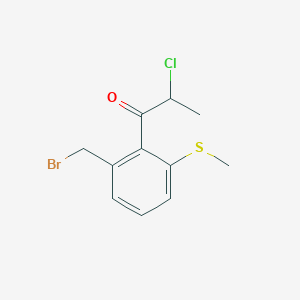
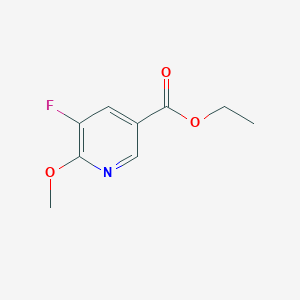
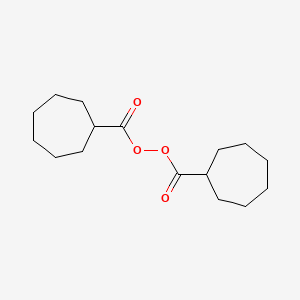

![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)

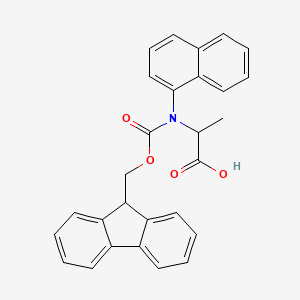
![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
